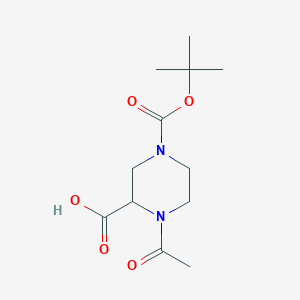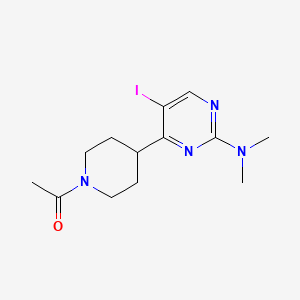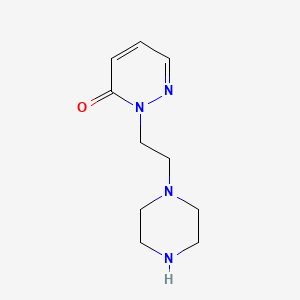
2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one
Vue d'ensemble
Description
2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one, also known as PP3, is a pyridazine-based compound. It has a molecular formula of C10H16N4O and a molecular weight of 208.26 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N4O/c15-10-2-1-3-12-14 (10)9-8-13-6-4-11-5-7-13/h1-3,11H,4-9H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular formula is C10H16N4O, and it has a molecular weight of 208.26 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and density, are not available in the search results.Applications De Recherche Scientifique
Anti-Inflammatory Activity
The novel series of piperazinylthienylpyridazine derivatives, which include structures related to 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one, have been synthesized and evaluated for their anti-inflammatory activities. These compounds were found to exhibit significant anti-inflammatory effects, suggesting potential therapeutic applications in the treatment of inflammatory conditions (Refaat, Khalil, & Kadry, 2007).
Antimicrobial Activity
Compounds structurally related to this compound have been investigated for their antimicrobial properties. The synthesized compounds demonstrated noteworthy antimicrobial activity, indicating their potential use in combating various microbial infections (Gein et al., 2013).
Anticancer Activity
A series of derivatives including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been studied for their antiproliferative activity against human cancer cell lines. Some compounds showed promising activity, indicating the potential of such derivatives in cancer therapy (Mallesha et al., 2012).
Glucan Synthase Inhibitors
Pyridazinone derivatives, including structures similar to this compound, have been identified as potent β-1,3-glucan synthase inhibitors, offering a novel approach for treating fungal infections (Ting et al., 2011).
Analgesic Activity
Derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory properties, showing potential as non-ulcerogenic analgesic agents (Duendar et al., 2007).
Antidiabetic Activity
Triazolo-pyridazine-6-yl-substituted piperazines, structurally related to this compound, have been evaluated for their potential as antidiabetic drugs, showing promising DPP-4 inhibition and insulinotropic activities (Bindu, Vijayalakshmi, & Manikandan, 2019).
Propriétés
IUPAC Name |
2-(2-piperazin-1-ylethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c15-10-2-1-3-12-14(10)9-8-13-6-4-11-5-7-13/h1-3,11H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUHATANABEQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C(=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



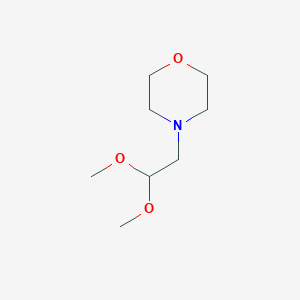
![1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1401012.png)

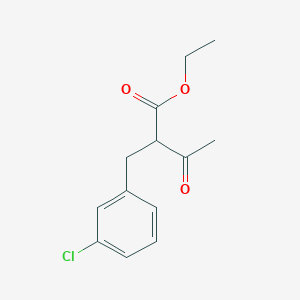
![Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate](/img/structure/B1401019.png)
![Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate](/img/structure/B1401020.png)
acetate](/img/structure/B1401021.png)
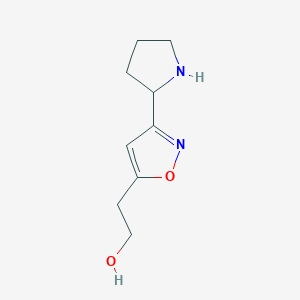
![2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1401023.png)
![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)
